1-Hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate
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Overview
Description
Hydroxypropyl acrylate, mixture of isomers, is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is a colorless, transparent liquid that is miscible with water and most organic solvents. This compound is primarily used in the production of acrylate polymers for lacquers, artificial resins, adhesives, thermosetting coatings, fiber treatment agents, and synthetic resin copolymer modifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxypropyl acrylate, mixture of isomers, can be synthesized through the esterification of acrylic acid with propylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Acrylic acid+Propylene glycol→Hydroxypropyl acrylate+Water
Industrial Production Methods
In industrial settings, hydroxypropyl acrylate is produced by the esterification of acrylic acid with a mixture of 1,2-propanediol and 1,3-propanediol. The reaction is carried out in the presence of an acid catalyst and under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is a mixture of isomers, typically containing 75% 2-hydroxypropyl acrylate and 25% 1-hydroxy-2-propyl acrylate .
Chemical Reactions Analysis
Types of Reactions
Hydroxypropyl acrylate, mixture of isomers, undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form acrylate polymers.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or potassium hydroxide.
Major Products
Polymerization: Acrylate polymers used in coatings, adhesives, and resins.
Esterification: Various esters used in plasticizers and lubricants.
Transesterification: Modified esters with different functional properties
Scientific Research Applications
Hydroxypropyl acrylate, mixture of isomers, has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of acrylate polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Employed in the development of biomedical devices and coatings for medical implants.
Industry: Applied in the production of adhesives, coatings, and fiber treatment agents
Mechanism of Action
The mechanism of action of hydroxypropyl acrylate, mixture of isomers, involves its ability to undergo polymerization and copolymerization reactions. The presence of both vinyl and hydroxyl groups allows it to form cross-linked networks with other monomers, resulting in materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other reactive species, leading to the creation of polymeric structures .
Comparison with Similar Compounds
Hydroxypropyl acrylate, mixture of isomers, can be compared with other similar compounds such as:
2-Hydroxyethyl acrylate: Similar in structure but has a shorter alkyl chain.
4-Hydroxybutyl acrylate: Has a longer alkyl chain, resulting in different physical properties.
Hydroxypropyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different reactivity and polymerization behavior.
Uniqueness
Hydroxypropyl acrylate, mixture of isomers, is unique due to its balanced combination of vinyl and hydroxyl groups, which allows for versatile applications in polymer synthesis and modification. Its ability to form cross-linked networks with various monomers makes it a valuable compound in the production of high-performance materials .
Properties
Molecular Formula |
C12H20O6 |
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Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/2C6H10O3/c1-3-6(8)9-4-5(2)7;1-3-6(8)9-5(2)4-7/h2*3,5,7H,1,4H2,2H3 |
InChI Key |
LCAYFFNMFIVNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)C=C.CC(COC(=O)C=C)O |
Origin of Product |
United States |
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